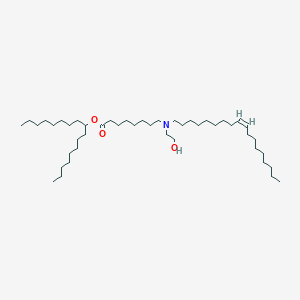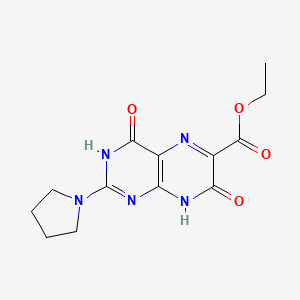
7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide is a synthetic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine, fluorine, and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate in the presence of a base like potassium carbonate.
Formation of the Potassium Salt: The final step involves the formation of the potassium salt by reacting the intermediate compound with potassium hydroxide.
Industrial Production Methods
Industrial production of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in studying the mechanisms of various biological processes, including enzyme inhibition and signal transduction.
Mécanisme D'action
The mechanism of action of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones: These compounds share a similar quinoline core but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyridine analogues: These compounds have a fused bicyclic structure similar to quinolines and exhibit significant biological activities.
Imidazole-containing compounds: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8ClFKNO3 |
|---|---|
Poids moléculaire |
307.74 g/mol |
Nom IUPAC |
potassium;ethyl 7-chloro-6-fluoro-4-oxoquinolin-1-ide-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3.K/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16;/h3-5H,2H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
DGCQROYSEJAPAX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C[N-]C2=CC(=C(C=C2C1=O)F)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)

![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)


![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)

